molecular formula C3H6O2 B037111 3-Hydroxypropanal CAS No. 2134-29-4

3-Hydroxypropanal

Cat. No. B037111
CAS RN: 2134-29-4
M. Wt: 74.08 g/mol
InChI Key: AKXKFZDCRYJKTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Hydroxypropanal can be synthesized through both chemical and biological routes. Catalytic chemical methods have been developed for eco-sustainable production from 3-hydroxypropionic acid, highlighting the potential of these processes for large-scale application (Pina, Falletta, & Rossi, 2011). Additionally, biological production from glucose or glycerol using metabolically engineered bacteria has been explored, with advancements in metabolic engineering and synthetic biology enhancing the bio-production efficiency (Kumar, Ashok, & Park, 2013).

Molecular Structure Analysis

3-Hydroxypropanal's molecular structure plays a significant role in its reactivity and application in synthesis processes. Its structure allows for the formation of hydroxyacetone and methyl acetate in mixed ices of methanol and acetaldehyde, showcasing its potential in interstellar chemistry and the formation of biologically relevant molecules in space (Wang et al., 2022).

Scientific Research Applications

  • Eco-Sustainable Production :

    • 3-HP is a potential building block for organic synthesis and high-performance polymers. Recent advances in eco-sustainable processes for 3-HP production, particularly via catalytic chemical methods, have been highlighted (Pina, Falletta, & Rossi, 2011).
  • Biological Production from Glycerol :

    • 3-HP can be produced from renewable resources like glycerol. It serves as a precursor in the industrial production of chemicals such as acrylic acid. Despite extensive exploration in established cell factories like Escherichia coli and Saccharomyces cerevisiae, the production processes have not yet reached industrial exploitation levels (Jers, Kalantari, Garg, & Mijakovic, 2019).
  • Synthesis Techniques :

    • The synthesis of 3-amino-1-hydroxyacetone, a related compound, demonstrates the adaptability of processes for preparing bond-labeled samples of similar compounds (Ullah, Fali, & Spenser, 2004).
  • Use in Bioplastic Production :

    • Polymerized 3-HP can be used in bioplastic production. The review article provides an overview and the current status of microbial 3-HP production, highlighting the constraints and possible solutions (Kumar, Ashok, & Park, 2013).
  • Biodegradable Polyesters :

    • 3HP is used in the chemical industry, particularly in the production of bioplastics. The review focuses on polyesters consisting of 3HP monomers and discusses the synthesis and physical properties of these polyesters (Andreeßen & Steinbüchel, 2010).
  • Advances in 3-HP Biosynthesis :

    • Biobased platform chemicals like 3-HP have garnered growing interest. Establishing a biotechnology route for its synthesis involves constructing biosynthetic pathways and engineering microbes. This review summarizes known pathways and proposes assembly strategies and future research directions (Jiang, Meng, & Xian, 2009).
  • High Productivity Enzymatic Synthesis :

    • An effective enzymatic method for 3-HP synthesis using free or immobilized recombinant Escherichia coli cells demonstrates potential for industrial application (Yu et al., 2016).
  • Chemical-Catalytic Production Approach :

    • 3-HP can be produced by oxidation of biomass-derived levulinic acid with hydrogen peroxide, offering a chemical-catalytic approach to its production (Wu, Dutta, & Mascal, 2015).
  • Gene Expression Control :

    • The characterization of a 3-HP-inducible system from Pseudomonas putida for orthogonal gene expression control in Escherichia coli and Cupriavidus necator shows its potential in synthetic biology and biotechnology applications (Hanko, Minton, & Malys, 2017).
  • Renewable Substrate Utilization :

    • The microbial synthesis of 3-HP from renewable substrates, including biosynthesis pathways, chassis strains, carbon sources, and fermentation processes, is highlighted. Recent advances and future directions are discussed (Wang, Cui, Sun, Wang, & Chen, 2023).

Future Directions

Recent advances in the biosynthesis of 3-HP and related metabolic engineering strategies are also summarized. This article provides insights into the future direction of 3-HP .

properties

IUPAC Name

3-hydroxypropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2/c4-2-1-3-5/h2,5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXKFZDCRYJKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062199
Record name Reuterin
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Molecular Weight

74.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxypropanal
Source Human Metabolome Database (HMDB)
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Product Name

3-Hydroxypropanal

CAS RN

2134-29-4
Record name Reuterin
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Record name 3-Hydroxypropionaldehyde
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Record name Propanal, 3-hydroxy-
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Record name Reuterin
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Record name 3-hydroxypropionaldehyde
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Record name HYDRACRYLALDEHYDE
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Record name 3-Hydroxypropanal
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

When hydrogenating 3-hydroxypropanal to 1,3-propanediol on a large industrial scale, it is vital, with regard to the economic viability of the hydrogenation process and the quality of the product, for conversion and selectivity to be as close as possible to 100%. The 1,3-propanediol may be separated from the water as well as remaining 3-hydroxypropanal and secondary products contained in the product stream by distillation after the hydrogenation. However, this distillative separation is rendered very difficult by residual 3-hydroxypropanal and secondary products and may even become impossible due to reactions between the residual 3-hydroxypropanal and 1,3-propanediol to yield acetals such as 2-(2′-hydroxyethyl)-1,3-dioxane (HED), which have a boiling point close to the boiling point of 1,3-propanediol. Thus, the lower the conversion and selectivity, the poorer the achievable product quality.
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Synthesis routes and methods II

Procedure details

It is known that acetaldehyde is obtained with a yield of 26% in the dehydration of glycerol in supercritical water at 500° C. and 34.5 MPa and with a residence time of 90 s [Ant1985]. A free radical mechanism by dehydration of the glycerol to 3-hydroxy-propionaldehyde and homolytic cleavage of this intermediate to give acetaldehyde and formaldehyde is assumed for the stated conditions. An alternative mechanism via homolytic cleavage of acetol can be ruled out. The selectivity with respect to acetaldehyde is lower under near-critical water conditions at 360° C. and the same conditions. Addition of sodium hydrogen sulphate as acidic catalyst merely leads to an increase in the yield of acrolein, which presumably results from the acid-catalysed dehydration of 3-hydroxypropionaldehyde.
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Synthesis routes and methods III

Procedure details

There is produced a solution containing 8.1 percent by weight of 3-hydroxypropanal and 1.3 percent by weight of dimerized 3-hydroxypropanal both obtained as the result of the above hydration reaction. A known raney nickel catalyst is added to the resulting solution to hydrogenate 3-hydroxypropanal and dimerized 3-hydroxypropanal. Reaction conditions are: a hydrogen pressure of 100 kg/cm2, a reaction temperature of 60° C., and reaction time of six hours. When the reaction ends, the resulting solution is analyzed and it is acknowledged that there is produced 1,3-propanediol in an amount equal to a total of 3-hydroxypropanal and dimerized 3-hydroxypropanal. In other words, 1,3-propanediol is quantitatively produced. This indicates that dimerized 3-hydroxypropanal is converted into 1,3-propanediol by a known hydrogenation process.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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